N-[4-(2,4-difluorophenyl)-1,3-thiazol-2-yl]-2-pyridinamine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-(2,4-difluorophenyl)-1,3-thiazol-2-yl]-2-pyridinamine hydrochloride, also known as Dapagliflozin, is an oral medication used for the treatment of type 2 diabetes. It belongs to the class of drugs called sodium-glucose cotransporter 2 (SGLT2) inhibitors. Dapagliflozin works by inhibiting SGLT2, a protein responsible for glucose reabsorption in the kidneys, resulting in increased glucose excretion in urine.
Mechanism of Action
N-[4-(2,4-difluorophenyl)-1,3-thiazol-2-yl]-2-pyridinamine hydrochloriden works by inhibiting SGLT2, a protein responsible for glucose reabsorption in the kidneys. By inhibiting SGLT2, dapagliflozin increases glucose excretion in urine, resulting in lower blood glucose levels.
Biochemical and Physiological Effects:
N-[4-(2,4-difluorophenyl)-1,3-thiazol-2-yl]-2-pyridinamine hydrochloriden has been shown to lower blood glucose levels, reduce body weight, and improve cardiovascular outcomes in patients with type 2 diabetes. It also reduces blood pressure and improves insulin sensitivity. N-[4-(2,4-difluorophenyl)-1,3-thiazol-2-yl]-2-pyridinamine hydrochloriden has been shown to have a favorable safety profile, with a low risk of hypoglycemia and no significant adverse effects on renal function.
Advantages and Limitations for Lab Experiments
N-[4-(2,4-difluorophenyl)-1,3-thiazol-2-yl]-2-pyridinamine hydrochloriden has advantages and limitations for lab experiments. Its advantages include its specificity for SGLT2 and its ability to reduce blood glucose levels without causing hypoglycemia. Its limitations include its potential interference with glucose measurements and its effects on renal function, which may confound experimental results.
Future Directions
For research on dapagliflozin include its potential use in the treatment of heart failure and chronic kidney disease, as well as its effects on other metabolic pathways. Further studies are needed to determine the long-term safety and efficacy of dapagliflozin, particularly in patients with renal impairment. Additionally, studies are needed to identify biomarkers that can predict response to dapagliflozin and to develop personalized treatment strategies for patients with type 2 diabetes.
Synthesis Methods
N-[4-(2,4-difluorophenyl)-1,3-thiazol-2-yl]-2-pyridinamine hydrochloriden is synthesized by reacting 2,4-difluorobenzaldehyde with thiosemicarbazide to form 4-(2,4-difluorophenyl)-1,3-thiazol-2-amine. This intermediate is further reacted with 2-chloropyridine to form N-[4-(2,4-difluorophenyl)-1,3-thiazol-2-yl]-2-pyridinamine. The hydrochloride salt of the compound is obtained by treating it with hydrochloric acid.
Scientific Research Applications
N-[4-(2,4-difluorophenyl)-1,3-thiazol-2-yl]-2-pyridinamine hydrochloriden has been extensively studied for its efficacy and safety in the treatment of type 2 diabetes. It has been shown to lower blood glucose levels, reduce body weight, and improve cardiovascular outcomes in patients with type 2 diabetes. N-[4-(2,4-difluorophenyl)-1,3-thiazol-2-yl]-2-pyridinamine hydrochloriden has also been studied for its potential use in the treatment of heart failure and chronic kidney disease.
Properties
IUPAC Name |
4-(2,4-difluorophenyl)-N-pyridin-2-yl-1,3-thiazol-2-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9F2N3S.ClH/c15-9-4-5-10(11(16)7-9)12-8-20-14(18-12)19-13-3-1-2-6-17-13;/h1-8H,(H,17,18,19);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNLXDAPIMDRZFB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)NC2=NC(=CS2)C3=C(C=C(C=C3)F)F.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClF2N3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
<0.2 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID47203738 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.